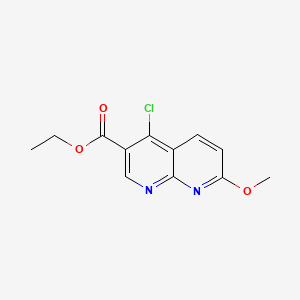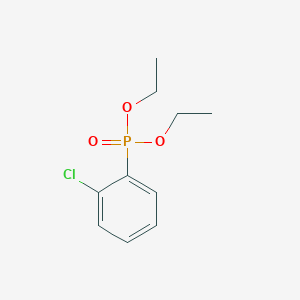
3-(6-Hydroxy-2-naphthyl)-2-oxopropanoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(6-Hydroxy-2-naphthyl)-2-oxopropanoic acid is an organic compound that belongs to the class of naphthols It is characterized by the presence of a hydroxy group attached to a naphthalene ring and a keto group attached to a propanoic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Hydroxy-2-naphthyl)-2-oxopropanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 6-hydroxy-2-naphthaldehyde.
Aldol Condensation: The aldehyde undergoes an aldol condensation reaction with pyruvic acid in the presence of a base such as sodium hydroxide. This reaction forms the desired this compound.
Purification: The crude product is purified using recrystallization techniques to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-(6-Hydroxy-2-naphthyl)-2-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The keto group can be reduced to form a secondary alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Secondary alcohols.
Substitution: Various substituted naphthyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-(6-Hydroxy-2-naphthyl)-2-oxopropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-(6-Hydroxy-2-naphthyl)-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways: It may influence signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Hydroxy-2-naphthylacetic acid
- 6-Hydroxy-2-naphthylboronic acid
- 4-(6-Hydroxy-2-naphthyl)-1,3-benzendiol
Uniqueness
3-(6-Hydroxy-2-naphthyl)-2-oxopropanoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a hydroxy group on the naphthalene ring and a keto group on the propanoic acid chain makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C13H10O4 |
|---|---|
Molekulargewicht |
230.22 g/mol |
IUPAC-Name |
3-(6-hydroxynaphthalen-2-yl)-2-oxopropanoic acid |
InChI |
InChI=1S/C13H10O4/c14-11-4-3-9-5-8(1-2-10(9)7-11)6-12(15)13(16)17/h1-5,7,14H,6H2,(H,16,17) |
InChI-Schlüssel |
ILMXARTWJFTVBE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2)O)C=C1CC(=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Boc-2-azabicyclo[2.2.1]hept-5-en-5-yl Trifluoromethanesulfonate](/img/structure/B15334450.png)





![(S)-2-Amino-1-[(R)-2-methyloxiran-2-yl]-3-phenyl-1-propanone Hydrochloride](/img/structure/B15334507.png)


